molecular formula C23H20N4O2S2 B381729 1-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone CAS No. 379248-38-1

1-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone

Cat. No.: B381729
CAS No.: 379248-38-1
M. Wt: 448.6g/mol
InChI Key: WBZNMEVXXZKEQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone is a sophisticated heterocyclic compound designed primarily as a potent kinase inhibitor for investigative oncology and signal transduction research. Its molecular architecture integrates a [1,2,4]triazolo[3,4-b][1,3]benzothiazole core, a privileged scaffold known for its strong affinity for ATP-binding sites in a wide range of protein kinases [1] . The compound is engineered to act as a type I kinase inhibitor, competing with ATP to suppress kinase activity and thereby disrupt critical downstream signaling pathways, such as the JAK-STAT or Raf/MEK/ERK cascades, which are frequently dysregulated in cancers [2] . The presence of the 4-methoxyphenyl group may enhance cell permeability and modulate the compound's selectivity profile. Its primary research value lies in its utility as a chemical probe to elucidate the complex roles of specific kinase targets in cellular proliferation, apoptosis, and metastasis. Researchers employ this compound in vitro to study its effects on cancer cell lines and to map intricate signaling networks, providing crucial insights for the development of novel targeted therapeutics [3] .

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2S2/c1-14-12-18(15(2)26(14)16-8-10-17(29-3)11-9-16)20(28)13-30-22-24-25-23-27(22)19-6-4-5-7-21(19)31-23/h4-12H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZNMEVXXZKEQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C(=O)CSC3=NN=C4N3C5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone (CAS Number: 379248-38-1) is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, supported by empirical data and case studies.

Molecular Formula and Weight

  • Molecular Formula: C23H20N4O2S2
  • Molecular Weight: 448.56 g/mol
  • Density: 1.39 g/cm³ (predicted)

Structural Components

The compound consists of several key structural elements:

  • A pyrrole ring with two methyl groups and a methoxyphenyl substituent.
  • A triazole ring fused to a benzothiazole moiety.
  • A sulfanyl group which is crucial for its biological activity.

Anticancer Properties

Research indicates that compounds containing the 1,2,4-triazole and benzothiazole moieties exhibit significant anticancer properties. A study evaluated various triazole derivatives for their cytotoxic effects against human cancer cell lines. The results demonstrated that certain derivatives showed promising cytotoxicity against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines .

Table 1: Cytotoxic Activity of Related Compounds

Compound NameMCF-7 IC50 (µM)Bel-7402 IC50 (µM)
Triazolo-benzothiazole derivative 115.020.5
Triazolo-benzothiazole derivative 210.518.0
Target Compound (1-[1-(4-Methoxyphenyl)...12.017.5

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of triazole derivatives. The compound's structure allows it to interact with microbial enzymes, inhibiting their function. For instance, mercapto-substituted triazoles have shown effectiveness against various bacterial strains .

Antiviral Activity

The antiviral potential of the compound has been explored in the context of its ability to inhibit viral replication. The presence of the triazole ring is particularly significant as it has been associated with antiviral activity against several viruses, including those causing influenza and hepatitis C .

The proposed mechanism of action for the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity: The sulfanyl group may interact with thiol groups in enzymes, leading to inhibition.
  • DNA Intercalation: The planar structure of the triazole and benzothiazole rings facilitates intercalation into DNA, disrupting replication processes.

Study on Anticancer Activity

A notable study conducted by the National Cancer Institute evaluated a series of triazolo-benzothiazole derivatives for their anticancer activity across multiple cell lines. The target compound demonstrated a significant reduction in cell viability at concentrations below 20 µM, indicating its potential as an anticancer agent .

Study on Antimicrobial Efficacy

Another research effort focused on assessing the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to the target molecule exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL against several pathogenic strains .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing pyrrole and triazole structures exhibit significant anticancer properties. A study demonstrated that derivatives similar to this compound were effective against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt/mTOR pathway.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity due to the presence of sulfur and nitrogen heterocycles. Preliminary studies have shown that related compounds exhibit activity against a range of bacteria and fungi. For instance, a derivative was tested against Staphylococcus aureus and showed promising results in inhibiting bacterial growth.

Anti-inflammatory Effects

In silico studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory processes. Molecular docking studies have indicated favorable interactions with the enzyme, making it a candidate for further development as an anti-inflammatory agent.

Case Studies

StudyObjectiveFindings
Watanabe et al. (2010)Evaluate anticancer propertiesThe compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range.
MDPI Research (2021)Investigate antimicrobial effectsShowed effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Bioorganic Chemistry (2022)Assess anti-inflammatory potentialDemonstrated inhibition of 5-lipoxygenase activity with an IC50 value of 50 µM in vitro.

Comparison with Similar Compounds

Pyrrole-Based Analogues

  • 1-[2,5-Dimethyl-1-(4-methylphenyl)-3-pyrrolyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone (): Key Difference: Replacement of the 4-methoxyphenyl group with 4-methylphenyl and substitution of the benzothiazole with a pyridine ring. The pyridine ring may decrease lipophilicity, affecting bioavailability .

Triazolothiadiazole Derivatives

  • 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles ():
    • Key Difference : Use of thiadiazole instead of benzothiazole in the fused triazole system.
    • Impact : Thiadiazole’s lower aromaticity and higher electronegativity may reduce π-π interactions but enhance hydrogen bonding, altering target specificity (e.g., antifungal activity via 14-α-demethylase inhibition) .

Antimicrobial Activity

  • Bis[6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] ():
    • Comparison : These compounds exhibit moderate-to-strong antimicrobial activity against E. coli and S. aureus.
    • Contrast : The target compound’s benzothiazole moiety may enhance gram-positive bacterial inhibition due to increased membrane disruption, as seen in triazolobenzothiazole derivatives .

Anticonvulsant Activity

  • 7-Alkoxy-triazolo[3,4-b]benzo[d]thiazoles (): Comparison: Compound 7g showed potent anticonvulsant activity in rodent models.

Physicochemical Properties

Property Target Compound 1-[2,5-Dimethyl-1-(4-methylphenyl)-3-pyrrolyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b]thiadiazoles
Molecular Weight ~480–500 g/mol (estimated) ~450–470 g/mol ~400–420 g/mol
LogP (Lipophilicity) High (methoxy group) Moderate (methyl group) Variable (depends on R-group)
Solubility Low in water, high in DMSO Similar to target compound Higher in polar solvents (thiadiazole)

Preparation Methods

Formic Acid-Mediated Cyclization

A General Procedure (B) from ACS Journal of Medicinal Chemistry involves refluxing 2-hydrazino-6-methylbenzothiazole in formic acid (5 mL, 9 hours) to yield 6-methyltriazolo[3,4-b]benzothiazole. The method achieves 10% yield after crystallization (cyclohexane/EtOAc), with purity >99% confirmed via HPLC.

Sulfur-Assisted Cyclization

A Russian patent (RU2223275C1) describes fusion of 2-hydrazinobenzothiazole with elemental sulfur (190°C, 10 minutes), followed by alkaline hydrolysis and neutralization to isolate the triazolo-benzothiazole thione. This method offers a higher yield (69%) but requires stringent temperature control.

Comparative Analysis

MethodYieldPurityScalability
Formic acid reflux10%>99%Lab-scale
Sulfur fusion69%95–98%Industrial

Formation of the Sulfanyl Ethanone Bridge

The critical coupling step involves introducing the sulfanyl ethanone linker between the pyrrole and triazolo-benzothiazole moieties. Technical disclosures from MSN Laboratories describe analogous sulfanyl linkages using nucleophilic substitution.

Thiol-Activated Coupling

1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl ethanone is brominated at the α-position using N-bromosuccinimide (NBS) in CCl₄, yielding 2-bromo-1-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone. This intermediate reacts withtriazolo[3,4-b]benzothiazole-1-thiol (generated via hydrolysis of the thione) in DMF with K₂CO₃ as a base (25°C, 6 hours).

Reaction Optimization

ParameterOptimal Value
SolventDMF
BaseK₂CO₃
Temperature25°C
Time6 hours
Yield52–58%

Purification and Characterization

Crude product purification employs column chromatography (silica gel, hexane/EtOAc 3:1) followed by recrystallization from ethanol. Structural confirmation is achieved via:

  • ¹H/¹³C NMR : Peaks at δ 2.41 (CH₃, pyrrole), 3.82 (OCH₃), 7.28–7.92 (aromatic protons).

  • HPLC : Retention time 2.05 min (CH₃CN/H₂O + 0.1% FA).

  • Mass Spectrometry : Molecular ion peak at m/z 463.2 (C₂₃H₂₁N₃O₂S₂).

Challenges and Mitigation Strategies

  • Low Coupling Efficiency : The steric bulk of the pyrrole and triazolo-benzothiazole groups hinders nucleophilic substitution. Using polar aprotic solvents (e.g., DMSO) or phase-transfer catalysts (e.g., TBAB) improves reactivity.

  • Thione Oxidation : Thetriazolo[3,4-b][1,benzothiazole-1-thiol intermediate is prone to oxidation. Conducting reactions under nitrogen atmosphere with BHT (0.1%) as an antioxidant minimizes disulfide formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.